molecular formula C12H15NO4 B3058145 tert-Butyl 5-methyl-2-nitrobenzoate CAS No. 88071-89-0

tert-Butyl 5-methyl-2-nitrobenzoate

Cat. No.: B3058145
CAS No.: 88071-89-0
M. Wt: 237.25 g/mol
InChI Key: GLDORJBTGGCEOM-UHFFFAOYSA-N
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Description

tert-Butyl 5-methyl-2-nitrobenzoate: is an organic compound with the molecular formula C12H15NO4. It is a nitrobenzoate ester, characterized by the presence of a tert-butyl group, a methyl group, and a nitro group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-methyl-2-nitrobenzoate typically involves the esterification of 5-methyl-2-nitrobenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions usually include heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 5-methyl-2-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield 5-methyl-2-nitrobenzoic acid and tert-butyl alcohol.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.

    Substitution: Nucleophiles such as amines or alcohols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

    Reduction: 5-methyl-2-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile.

    Hydrolysis: 5-methyl-2-nitrobenzoic acid and tert-butyl alcohol.

Scientific Research Applications

Chemistry: tert-Butyl 5-methyl-2-nitrobenzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.

Biology and Medicine: In biological research, derivatives of this compound are studied for their potential biological activities. These compounds may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making them valuable in drug discovery and development.

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 5-methyl-2-nitrobenzoate depends on its specific application and the chemical reactions it undergoes. For instance, in reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps facilitated by the reducing agent. The molecular targets and pathways involved vary based on the context of its use, such as in biological systems or chemical synthesis.

Comparison with Similar Compounds

    tert-Butyl 4-methyl-2-nitrobenzoate: Similar structure but with the methyl group in a different position.

    tert-Butyl 3-methyl-2-nitrobenzoate: Another positional isomer with the methyl group in the meta position.

    tert-Butyl 2-nitrobenzoate: Lacks the methyl group, making it less sterically hindered.

Uniqueness: tert-Butyl 5-methyl-2-nitrobenzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and the types of reactions it can undergo. The presence of both a nitro group and a tert-butyl ester group provides a combination of electron-withdrawing and electron-donating effects, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl 5-methyl-2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-8-5-6-10(13(15)16)9(7-8)11(14)17-12(2,3)4/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLDORJBTGGCEOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20539428
Record name tert-Butyl 5-methyl-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20539428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88071-89-0
Record name tert-Butyl 5-methyl-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20539428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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